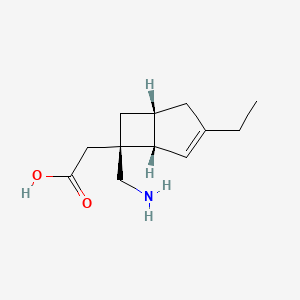
Enantiomer of Mirogabalin
Vue d'ensemble
Description
Enantiomer of Mirogabalin is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with an aminomethyl group and an acetic acid moiety, which may contribute to its unique chemical properties and reactivity.
Mécanisme D'action
Target of Action
Mirogabalin is a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCC) . These subunits are the primary targets of Mirogabalin. The α2δ subunits play a crucial role in the transmission of pain signals in the nervous system .
Mode of Action
The compound interacts with its targets, the α2δ-1 and α2δ-2 subunits of VGCC, by binding to them . Mirogabalin has a slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC . This selective binding and slower dissociation rate may contribute to its strong analgesic effects .
Biochemical Pathways
It is known that the binding of mirogabalin to the α2δ subunits of vgcc can inhibit the transmission of pain signals in the nervous system . This can lead to downstream effects such as the reduction of neuropathic pain .
Pharmacokinetics
Mirogabalin is rapidly absorbed and eliminated . The exposure of the drug is approximately dose-proportional . In multiple-dose cohorts, the trough plasma concentration increased dose-proportionally, and exposure and clearance were comparable to that following a single 15-mg dose . The mean cumulative amount excreted into urine up to 48 h post-dose increased in a dose-proportional manner, the mean cumulative percentage excreted into urine was 61.9%–74.3%, and renal clearance remained relatively constant .
Result of Action
The molecular and cellular effects of Mirogabalin’s action result in its analgesic effects. By binding to the α2δ subunits of VGCC, Mirogabalin can inhibit the transmission of pain signals in the nervous system . This results in a reduction of neuropathic pain .
Analyse Biochimique
Biochemical Properties
The Enantiomer of Mirogabalin selectively binds to and modulates the α2δ-1 subunits of voltage-gated calcium channels (VGCCs), which are widely found in the nervous system in areas that mediate pain transmission and processing . The ligand selectivity of the this compound for α2δ-1 and α2δ-2 and its slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC may contribute to its strong analgesic effects .
Cellular Effects
The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting neurotransmitter release at the presynaptic end of the neuron . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level primarily through binding interactions with the α2δ-1 subunits of VGCCs . This binding inhibits calcium-mediated neurotransmitter release in the dorsal horn that would otherwise promote neuronal excitation and sensory signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound have been observed to change over time. Studies have shown that it has a unique binding profile and long duration of action . Its exposure was approximately dose-proportional .
Dosage Effects in Animal Models
In animal models, the effects of the this compound have been observed to vary with different dosages . It has been shown to exhibit an antipruritic effect in a mouse model of atopic dermatitis, and this effect was dose-dependent .
Metabolic Pathways
The this compound is metabolized primarily through glucuronidation at the amine and carboxylic acid moiety . This represents the primary metabolic pathway for this compound .
Transport and Distribution
The this compound is transported and distributed within cells and tissues primarily through the bloodstream . After oral administration, it is almost completely eliminated via urinary excretion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas where the α2δ-1 subunits of VGCCs are present, which are widely found in the nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Enantiomer of Mirogabalin typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Formation of the bicyclic core: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of the aminomethyl group: This step may involve amination reactions using reagents such as ammonia or amines.
Attachment of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Enantiomer of Mirogabalin can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1S,5R,6R)-6-(aminomethyl)-3-methylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid
- 2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)propanoic acid
Uniqueness
The unique structural features of Enantiomer of Mirogabalin, such as the specific arrangement of the bicyclic core and functional groups, may confer distinct chemical properties and reactivity compared to similar compounds
Propriétés
IUPAC Name |
2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBQORVNHOIASH-NHCYSSNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148671 | |
| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138245-15-4 | |
| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


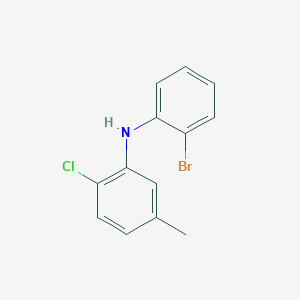

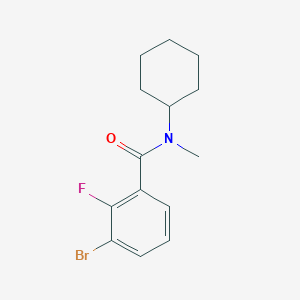
![4-Bromo-1-(2,2-difluoropropyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8126555.png)
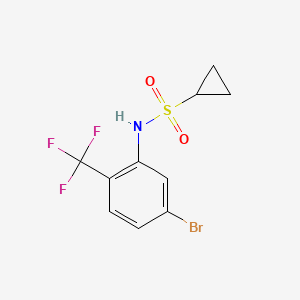
![2-[(Difluoromethyl)sulfinyl]-1,4-dimethylbenzene](/img/structure/B8126563.png)
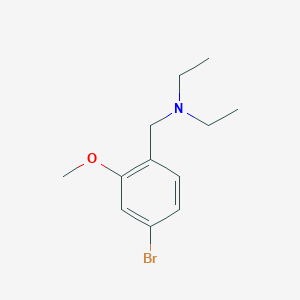
![Butyl 8-chloro-6-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)quinoline-2-carboxylate](/img/structure/B8126572.png)


![N-[3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isobutyramide](/img/structure/B8126610.png)

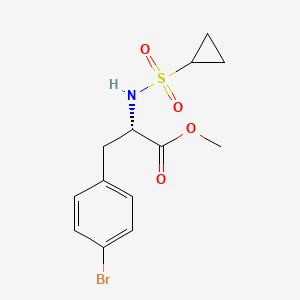
![2-[(4,4-Difluoropiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B8126630.png)
